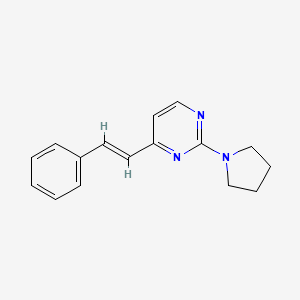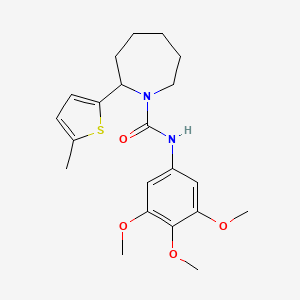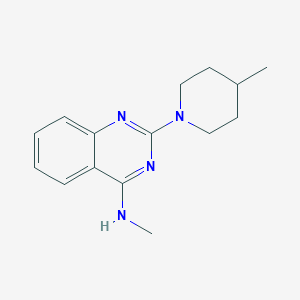![molecular formula C19H24FN5O3S B4463381 4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine](/img/structure/B4463381.png)
4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine
Overview
Description
4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine is a complex organic compound with a molecular formula of C19H24FN5O3S and a molecular weight of 421.49 g/mol . This compound features a morpholine ring, a piperazine ring, and a fluorobenzenesulfonyl group, making it a unique and versatile molecule in various scientific fields.
Preparation Methods
The synthesis of 4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves multiple steps, typically starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Formation of the piperazine intermediate: This involves the reaction of piperazine with 3-fluorobenzenesulfonyl chloride under basic conditions to form 4-(3-fluorobenzenesulfonyl)piperazine.
Synthesis of the pyrimidine intermediate: The pyrimidine ring is synthesized by reacting 2-methylpyrimidine with appropriate reagents.
Coupling reaction: The final step involves coupling the piperazine intermediate with the pyrimidine intermediate in the presence of a suitable catalyst to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to increase yield and purity.
Chemical Reactions Analysis
4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
4-{6-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-2-methylpyrimidin-4-YL}morpholine can be compared with similar compounds, such as:
3-[4-(4-Fluorobenzenesulfonyl)piperazin-1-yl]-6-phenylpyridazine: This compound has a similar piperazine and fluorobenzenesulfonyl structure but differs in the pyrimidine ring.
Fluorobenzene derivatives: Compounds like fluorobenzene and its derivatives share the fluorobenzene moiety but differ in their overall structure and functional groups.
The uniqueness of this compound lies in its combination of the morpholine, piperazine, and pyrimidine rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
4-[6-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O3S/c1-15-21-18(14-19(22-15)24-9-11-28-12-10-24)23-5-7-25(8-6-23)29(26,27)17-4-2-3-16(20)13-17/h2-4,13-14H,5-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORCKGKTSCOIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B4463302.png)

![2-chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-N-(1-methyl-4-piperidinyl)benzamide](/img/structure/B4463309.png)
![3-bromo-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}benzamide](/img/structure/B4463316.png)
![2-[(phenylamino)methyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4463328.png)
![N-(3,5-DIFLUOROPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE](/img/structure/B4463342.png)
![N-2-pyridinyl-6-{4-[(2,4,5-trimethylphenyl)sulfonyl]-1-piperazinyl}-3-pyridazinamine](/img/structure/B4463346.png)
![5-[4-(dimethylamino)phenyl]-3-{[2-(1H-imidazol-4-yl)ethyl]amino}cyclohex-2-en-1-one](/img/structure/B4463350.png)
![2-methyl-6-phenyl-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4463356.png)
![3-{4-[(2,5-diethoxyphenyl)sulfonyl]-1-piperazinyl}-6-methylpyridazine](/img/structure/B4463372.png)
![4-methoxy-2,3-dimethyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B4463378.png)

![6-{[Bis(2-hydroxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B4463395.png)

